4-(Aminomethyl)-3-chloroaniline
Overview
Description
4-(Aminomethyl)-3-chloroaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where an amino group (-NH2) is attached to the fourth carbon of the benzene ring, and a chlorine atom is attached to the third carbon. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)-3-chloroaniline can be synthesized through several methods:
Reductive Amination: This involves the reaction of 3-chloroaniline with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Chloroaniline can undergo nucleophilic substitution with an appropriate amine source under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-chloronitrobenzene.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-chloronitrobenzene
Reduction: 3-chloroaniline (if starting from a nitro compound)
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
4-(Aminomethyl)-3-chloroaniline is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(Aminomethyl)-3-chloroaniline is similar to other aniline derivatives, such as 3-chloroaniline and 4-aminobenzonitrile. its unique structure, with both an amino and a chlorine group on the benzene ring, gives it distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other aniline derivatives may not be as effective.
Comparison with Similar Compounds
3-Chloroaniline
4-Aminobenzonitrile
2-Chloroaniline
3-Aminobenzonitrile
This comprehensive overview highlights the importance and versatility of 4-(Aminomethyl)-3-chloroaniline in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
4-(aminomethyl)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXRYXRWBKDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400721-75-7 | |
Record name | 4-(aminomethyl)-3-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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